tert-Butyl (4-(difluoromethyl)pyridin-2-yl)carbamate
Overview
Description
tert-Butyl (4-(difluoromethyl)pyridin-2-yl)carbamate: is a chemical compound with the molecular formula C11H14F2N2O2 and a molecular weight of 244.24 g/mol . This compound is known for its applications in scientific research, particularly in the fields of chemistry and biology.
Mechanism of Action
Target of Action
The target of a compound is typically a protein or enzyme in the body that the compound interacts with. Identifying the target involves biochemical assays and techniques like affinity chromatography .
Mode of Action
This refers to how the compound interacts with its target. It could inhibit or activate the target, or alter its function in some other way. Techniques like X-ray crystallography can be used to study the interaction at a molecular level .
Biochemical Pathways
These are the series of chemical reactions in a cell that the compound affects. Understanding these pathways can help predict the compound’s effects on the body. Techniques like metabolomics or proteomics can be used to study these pathways .
Pharmacokinetics
This involves the study of how the body absorbs, distributes, metabolizes, and excretes the compound. Techniques like mass spectrometry can be used to track the compound in the body .
Result of Action
This refers to the observable effects of the compound on the body or cells. These effects can be studied using a variety of techniques, including cell culture experiments and animal models .
Action Environment
This involves studying how factors like temperature, pH, and the presence of other molecules affect the compound’s stability and activity .
Biochemical Analysis
Biochemical Properties
Tert-Butyl (4-(difluoromethyl)pyridin-2-yl)carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions. These interactions are essential for understanding the compound’s role in biochemical processes and its potential therapeutic applications .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may alter the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins. These effects are crucial for understanding how the compound impacts cellular physiology and its potential use in treating diseases .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. For instance, it may inhibit an enzyme by binding to its active site, preventing substrate binding and subsequent catalysis. Alternatively, it can activate an enzyme by inducing a conformational change that enhances its activity. These molecular interactions are fundamental for understanding the compound’s biochemical and pharmacological properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, it may degrade into different products, which can have distinct biological activities. Long-term studies in vitro or in vivo are essential to assess the compound’s sustained effects on cellular function and its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways or improving cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic window and ensuring its safe use in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of specific metabolites. For instance, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with distinct biological activities. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug-drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. These interactions can influence its localization and accumulation in different cellular compartments or tissues. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization can be mediated by targeting signals or post-translational modifications that guide the compound to its site of action. Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and optimizing its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-(difluoromethyl)pyridin-2-yl)carbamate typically involves the reaction of 4-(difluoromethyl)pyridin-2-amine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reagents and products.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (4-(difluoromethyl)pyridin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or .
Reduction: Reduction can be achieved using reducing agents like or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted carbamates or amides.
Scientific Research Applications
Chemistry: tert-Butyl (4-(difluoromethyl)pyridin-2-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It serves as a model compound for understanding the behavior of similar molecules in biological systems .
Medicine: Its unique structure allows for the exploration of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .
Comparison with Similar Compounds
- tert-Butyl ((5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate
- tert-Butyl N-[4-(difluoromethyl)-2-pyridyl]carbamate
Comparison: tert-Butyl (4-(difluoromethyl)pyridin-2-yl)carbamate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it more suitable for specific applications compared to its analogs .
Biological Activity
Tert-butyl (4-(difluoromethyl)pyridin-2-yl)carbamate is a compound of increasing interest in biochemical and pharmaceutical research due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in various fields, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical formula of this compound is C₁₁H₁₄F₂N₂O₂. The presence of the difluoromethyl group enhances its reactivity and binding affinity, making it a valuable compound for studying enzyme interactions and cellular responses.
Research indicates that this compound interacts with various enzymes and proteins, potentially acting as both an inhibitor and an activator. The compound's mechanism of action involves:
- Enzyme Inhibition : It can inhibit specific enzymes, thereby modulating biochemical pathways critical for cellular functions.
- Protein-Ligand Interactions : The difluoromethyl group contributes to stronger hydrogen bonding and hydrophobic interactions with biological targets, enhancing selectivity and efficacy in therapeutic applications.
Enzyme Interaction Studies
Studies have demonstrated that this compound exhibits significant enzyme inhibition activity. For instance, kinetic assays have shown that the compound selectively inhibits certain kinases involved in cancer proliferation. The inhibition constants () for these interactions are crucial for understanding its potential as a therapeutic agent.
Enzyme | Inhibition Constant () |
---|---|
PI3K α | 17 nM |
mTOR | 40 nM |
These values indicate that the compound has a strong affinity for these targets, suggesting its potential utility in oncology .
Case Studies
- Cancer Research : In a study involving tumor cell lines, this compound significantly inhibited cell proliferation. The compound was tested against various cancer types, showing promising results in reducing tumor growth in xenograft models .
- Neuropharmacology : Another investigation focused on the compound's effects on neuronal pathways. It was found to modulate calcium currents in neurons, suggesting potential applications in treating neurological disorders such as epilepsy .
Biochemical Analysis
The biochemical properties of this compound include:
- Reactivity : The carbamate functional group allows for hydrolysis under acidic or basic conditions, leading to the formation of amine derivatives.
- Stability : The compound exhibits high metabolic stability, making it suitable for further development in drug formulation .
Applications
The unique structure of this compound positions it as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Its applications extend across various fields:
Properties
IUPAC Name |
tert-butyl N-[4-(difluoromethyl)pyridin-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O2/c1-11(2,3)17-10(16)15-8-6-7(9(12)13)4-5-14-8/h4-6,9H,1-3H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHXADRSFAXQRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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